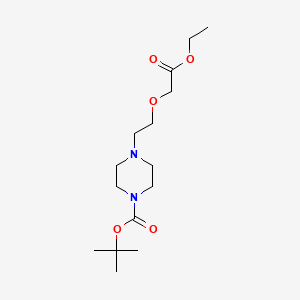
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine is a synthetic organic compound that features a unique structure combining an adamantane moiety, a carbonyl group, and a piperazine ring substituted with a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can be synthesized through a multi-step process:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with piperazine to form 1-(adamantane-1-carbonyl)piperazine.
Alkylation: Finally, the 1-(adamantane-1-carbonyl)piperazine is alkylated with 2-phenylethyl bromide to yield this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antiviral, antibacterial, or anticancer properties.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in developing advanced materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets.
Biological Studies: The compound can bind to proteins or nucleic acids, affecting their structure and function, thereby providing insights into biological processes.
Comparaison Avec Des Composés Similaires
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can be compared with other compounds that feature similar structural motifs:
1-(Adamantane-1-carbonyl)piperazine: Lacks the phenylethyl group, which may result in different biological activity and physical properties.
4-(2-Phenylethyl)piperazine: Lacks the adamantane-1-carbonyl group, which may affect its stability and interaction with biological targets.
1-(Adamantane-1-carbonyl)-4-methylpiperazine: Substitutes the phenylethyl group with a methyl group, potentially altering its chemical reactivity and biological effects.
The uniqueness of this compound lies in the combination of the adamantane moiety, the carbonyl group, and the phenylethyl-substituted piperazine ring, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H32N2O |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-adamantyl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H32N2O/c26-22(23-15-19-12-20(16-23)14-21(13-19)17-23)25-10-8-24(9-11-25)7-6-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2 |
Clé InChI |
VSFYVNDRAWTPAR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


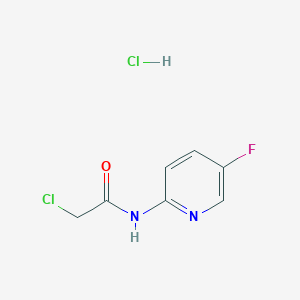
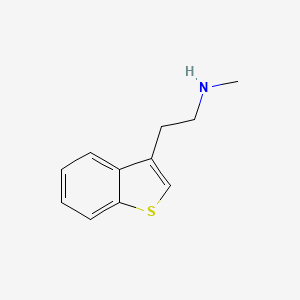
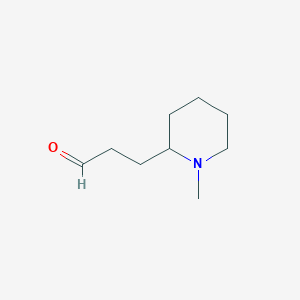
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)


![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
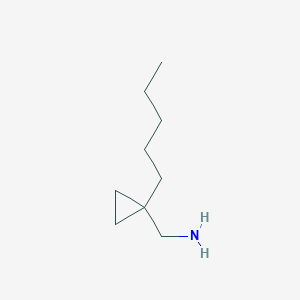
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)

